3-{2-[(cyclopropylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
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Description
3-{2-[(cyclopropylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H19FN2O3S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.11004181 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole, have been found to target theMitogen-activated protein kinase 14 (MAPK14) . MAPK14 is part of the MAP kinase signal transduction pathway, playing a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target through a process known asallosteric modulation . This involves the compound binding to a site on the target protein separate from the active site, leading to a conformational change that affects the protein’s activity .
Biochemical Pathways
Given the potential target of mapk14, it could influence pathways related tocellular growth, differentiation, and inflammation . The downstream effects of these pathways could include changes in gene expression, cell cycle progression, and the production of inflammatory cytokines .
Result of Action
If the compound does indeed target mapk14, its action could result inmodulation of cellular growth and inflammatory responses .
Properties
IUPAC Name |
3-[2-[N-(cyclopropylmethyl)-2-fluoroanilino]-1,3-thiazol-4-yl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c1-28-20-8-4-5-15-11-16(22(27)29-21(15)20)18-13-30-23(25-18)26(12-14-9-10-14)19-7-3-2-6-17(19)24/h2-8,11,13-14H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLDSRCLZXPPRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)N(CC4CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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